molecular formula C16H25N3O2S2 B4848568 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea

Cat. No.: B4848568
M. Wt: 355.5 g/mol
InChI Key: ZZUOLGTVIVDMFF-UHFFFAOYSA-N
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Description

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the sulfonyl intermediate: This step involves the reaction of 2-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate.

    Coupling with phenyl derivative: The sulfonyl intermediate is then coupled with a phenyl derivative under suitable reaction conditions to form the desired phenyl-sulfonyl compound.

    Introduction of the thiourea group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-propan-2-ylthiourea can be compared with other similar compounds, such as:

    N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: This compound shares a similar sulfonyl-phenyl structure but differs in the acetamide group.

    3-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}propan-1-amine: This compound has a similar backbone but features an amine group instead of a thiourea group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-3-propan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S2/c1-12(2)17-16(22)18-14-7-9-15(10-8-14)23(20,21)19-11-5-4-6-13(19)3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUOLGTVIVDMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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